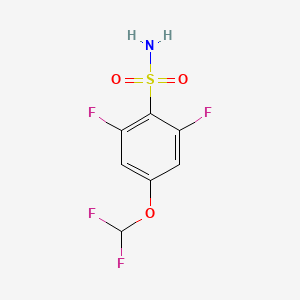
4-(Difluoromethoxy)-2,6-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)-2,6-difluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of difluoromethoxy and difluorobenzene groups attached to a sulfonamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-2,6-difluorobenzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate then reacts with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The nitro group is subsequently reduced to an amino group using ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .
Industrial Production Methods
For industrial production, the process is optimized to ensure high yield, low cost, and minimal pollution. The use of sodium hydroxide as an alkali in the final step is preferred due to its economic advantages and ease of handling .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethoxy)-2,6-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Ferric oxide and activated carbon are used as catalysts, with water and hydrazine as reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethoxy)-2,6-difluorobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 4-(Difluoromethoxy)-2,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, sulfonamide derivatives are known to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation . This inhibition leads to the disruption of cellular processes, making the compound effective against certain types of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Difluoromethoxy)aniline: This compound shares the difluoromethoxy group but differs in its functional groups and overall structure.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Another compound with similar structural features but different applications.
Uniqueness
4-(Difluoromethoxy)-2,6-difluorobenzenesulfonamide is unique due to its specific combination of difluoromethoxy and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H5F4NO3S |
|---|---|
Molekulargewicht |
259.18 g/mol |
IUPAC-Name |
4-(difluoromethoxy)-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C7H5F4NO3S/c8-4-1-3(15-7(10)11)2-5(9)6(4)16(12,13)14/h1-2,7H,(H2,12,13,14) |
InChI-Schlüssel |
HYDRBUQXMIJTCG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)S(=O)(=O)N)F)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



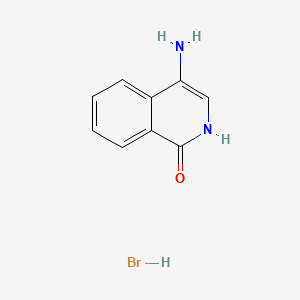
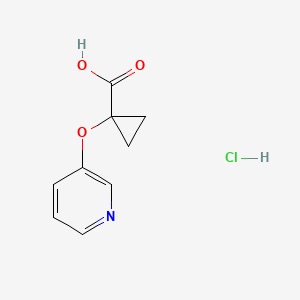
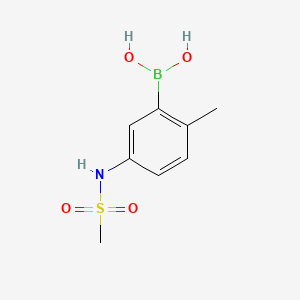
![3,3-Difluoro-1-[(4-methoxyphenyl)methyl]-4-methylidenepyrrolidine](/img/structure/B13469228.png)
![Methyl[3-(1-methylpiperazin-2-yl)propyl]amine](/img/structure/B13469230.png)


![Potassium benzo[b]thiophen-6-yltrifluoroborate](/img/structure/B13469236.png)
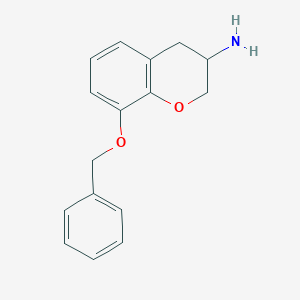
![3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13469249.png)
![1-{2-Methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B13469254.png)

![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B13469272.png)
